

# An In-depth Technical Guide to the Mutant IDH1 Inhibitor AGI-14100

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AGI-14100 |           |
| Cat. No.:            | B15575548 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **AGI-14100**, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1). Developed as a metabolically stable and orally available compound, **AGI-14100** was a significant step in the journey toward a clinically approved therapy for IDH1-mutant cancers. This document details its chemical structure, core properties, and the experimental methodologies used in its preclinical evaluation.

## **Core Properties and Chemical Structure**

**AGI-14100** is a small molecule inhibitor that was optimized for metabolic stability and potency against the mIDH1 enzyme. It served as a direct precursor to AG-120 (Ivosidenib), a first-inclass mIDH1 inhibitor approved for the treatment of certain cancers. The primary structural difference between **AGI-14100** and its successor lies in modifications aimed at eliminating the activation of the human pregnane X receptor (hPXR), a liability identified in **AGI-14100**.

Chemical Name: (2S)-N-((R)-1-(2-chlorophenyl)-2-((3,3-difluorocyclobutyl)amino)-2-oxoethyl)-1-(5-cyanopyridin-2-yl)-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide

Molecular Formula: C29H22ClF4N5O3

CAS Number: 1448346-43-7





## **Quantitative Data Summary**

The following tables summarize the key quantitative data available for AGI-14100.

| Parameter                  | Value                 | Species/Cell Line | Reference(s) |
|----------------------------|-----------------------|-------------------|--------------|
| In Vitro Potency           |                       |                   |              |
| mIDH1 IC50                 | 6 nM                  | Enzymatic Assay   | [1][2]       |
| Cellular IC₅o              | Single-digit nM range | HT1080            | [1]          |
| hPXR Activation            |                       |                   |              |
| % of Rifampicin Activation | ~70%                  | hPXR Screen       | [1]          |

| Parameter                                      | Observation | Species                        | Reference(s) |
|------------------------------------------------|-------------|--------------------------------|--------------|
| In Vivo<br>Pharmacokinetics                    |             |                                |              |
| Clearance (Liver<br>Microsomal<br>Incubations) | Low         | Rat, Dog,<br>Cynomolgus Monkey | [1]          |
| Metabolic Stability                            |             |                                |              |
| Desirable metabolic stability                  | Various     | [1]                            |              |

# **Signaling Pathway and Mechanism of Action**

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, commonly at the R132 residue, result in a neomorphic enzymatic activity. Instead of converting isocitrate to  $\alpha$ -ketoglutarate ( $\alpha$ -KG), the mutant enzyme converts  $\alpha$ -KG to the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG competitively inhibits  $\alpha$ -KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation, thereby promoting tumorigenesis.



**AGI-14100** acts as a potent inhibitor of this mutant IDH1 enzyme, blocking the production of 2-HG and thereby restoring normal cellular processes.



Click to download full resolution via product page

Figure 1: **AGI-14100** Inhibition of the Mutant IDH1 Signaling Pathway.

## **Experimental Protocols**

The preclinical evaluation of **AGI-14100** involved several key experiments to determine its potency, cellular activity, and potential liabilities.

## **Mutant IDH1 (R132H) Enzymatic Assay**

This assay measures the ability of a compound to inhibit the enzymatic activity of mIDH1 by quantifying the depletion of the cofactor NADPH.

#### Methodology:

- Reagents: Purified recombinant mIDH1-R132H enzyme, NADPH, α-ketoglutarate, assay buffer (e.g., 150 mM NaCl, 20 mM Tris-HCl pH 7.5, 10 mM MgCl<sub>2</sub>, 0.05% BSA, 2 mM βmercaptoethanol), detection reagents (diaphorase and resazurin).
- Procedure:
  - The mIDH1-R132H enzyme is diluted in assay buffer containing NADPH.







- AGI-14100, dissolved in DMSO and serially diluted, is added to the enzyme mixture and pre-incubated.
- The enzymatic reaction is initiated by the addition of  $\alpha$ -ketoglutarate.
- The reaction is allowed to proceed for a defined period at room temperature.
- The reaction is stopped, and the amount of remaining NADPH is determined by adding a
  detection solution containing diaphorase and resazurin. Diaphorase catalyzes the
  reduction of resazurin to the fluorescent product resorufin in the presence of NADPH.
- The fluorescence is measured using a plate reader (Ex/Em ~544/590 nm).
- Data Analysis: The IC<sub>50</sub> value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.





Click to download full resolution via product page

Figure 2: Workflow for the mIDH1 Enzymatic Assay.



## Cellular 2-Hydroxyglutarate (2-HG) Assay

This assay quantifies the level of the oncometabolite 2-HG in cells treated with the inhibitor, providing a measure of the compound's activity in a cellular context.

#### Methodology:

- Cell Culture: An appropriate cell line endogenously expressing mutant IDH1 (e.g., HT1080 fibrosarcoma cells) is cultured.
- Treatment: Cells are treated with various concentrations of **AGI-14100** for a specified period (e.g., 48-72 hours).
- Metabolite Extraction:
  - Cells are harvested and washed.
  - Metabolites are extracted using a solvent system (e.g., 80% methanol) and cell debris is pelleted by centrifugation.
- Quantification by LC-MS/MS:
  - The extracted metabolites are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  - Chromatographic separation is achieved using a suitable column (e.g., HILIC).
  - The mass spectrometer is operated in selective reaction monitoring (SRM) mode to detect and quantify 2-HG based on its specific mass-to-charge ratio (m/z) transitions.
- Data Analysis: The concentration of 2-HG in treated cells is compared to that in vehicletreated control cells to determine the dose-dependent reduction and calculate the cellular IC₅₀.

## **Human Pregnane X Receptor (hPXR) Activation Assay**

This reporter gene assay assesses the potential of a compound to induce drug-metabolizing enzymes through the activation of the nuclear receptor hPXR.



#### Methodology:

 Cell Line: A stable cell line, such as HepG2, co-transfected with an expression vector for human PXR and a reporter vector containing a PXR-responsive promoter (e.g., from the CYP3A4 gene) driving the expression of a reporter gene (e.g., luciferase).

#### Procedure:

- Cells are seeded in multi-well plates.
- Cells are treated with AGI-14100 at various concentrations. A known PXR activator, such as rifampicin, is used as a positive control.
- After an incubation period (e.g., 24 hours), the cells are lysed.
- The activity of the reporter enzyme (luciferase) is measured by adding the appropriate substrate and quantifying the resulting luminescence.
- Data Analysis: The fold activation of the reporter gene by AGI-14100 is calculated relative to the vehicle control and can be expressed as a percentage of the activation induced by the positive control.





Click to download full resolution via product page

Figure 3: Logical Flow of the hPXR Activation Assay.

### Conclusion

AGI-14100 is a highly potent, orally available, and metabolically stable inhibitor of mutant IDH1. Its discovery was a critical step in the development of targeted therapies for IDH1-mutant cancers. While its progression to the clinic was halted due to its potential for drug-drug interactions via hPXR activation and subsequent CYP3A4 induction, the optimization of AGI-14100 directly led to the development of Ivosidenib (AG-120), a successful therapeutic agent. The study of AGI-14100 provides valuable insights into the structure-activity relationships of



mIDH1 inhibitors and highlights the importance of early screening for off-target effects in drug discovery.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A comprehensive quantitative and qualitative evaluation of extrapolation of intravenous pharmacokinetic parameters from rat, dog, and monkey to humans. I. Clearance PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive quantitative and qualitative evaluation of extrapolation of intravenous pharmacokinetic parameters from rat, dog, and monkey to humans. II. Volume of distribution and mean residence time PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Mutant IDH1
   Inhibitor AGI-14100]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15575548#exploring-the-chemical-structure-and-properties-of-agi-14100]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com